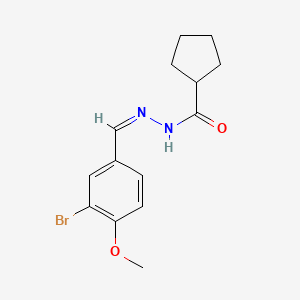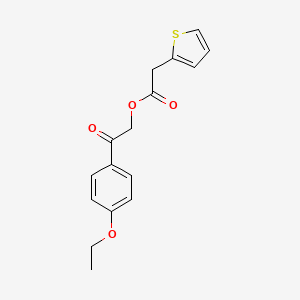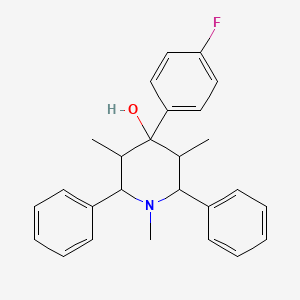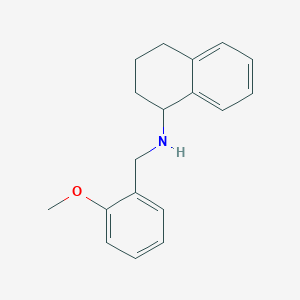![molecular formula C26H27N3O B5200207 7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B5200207.png)
7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a tert-butylphenyl group, a pyridin-2-ylamino group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-methylquinolin-8-ol with 4-tert-butylbenzaldehyde in the presence of a base, followed by the addition of pyridin-2-ylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of ligands for catalysis and coordination chemistry.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label biomolecules and study their interactions in living cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenyl derivatives: Compounds with similar tert-butylphenyl groups, such as 4-tert-butylphenol, which is used in the synthesis of resins and polymers.
Pyridin-2-ylamino derivatives: Compounds like 2-aminopyridine, which is used in the synthesis of pharmaceuticals and agrochemicals.
Quinoline derivatives: Compounds such as quinine and chloroquine, which are well-known for their antimalarial properties.
Uniqueness
7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies and advanced materials.
Propriétés
IUPAC Name |
7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-17-8-9-19-12-15-21(25(30)24(19)28-17)23(29-22-7-5-6-16-27-22)18-10-13-20(14-11-18)26(2,3)4/h5-16,23,30H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZJNIZUSHWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-DIMETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5200124.png)
![[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B5200126.png)
![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)



![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B5200140.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5200168.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5200189.png)
![(5E)-1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5200197.png)
![1-[3-(4-Bromophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5200205.png)

![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5200210.png)
